![molecular formula C5H7Br B093129 5-Bromopent-2-yne CAS No. 18719-27-2](/img/structure/B93129.png)
5-Bromopent-2-yne
Overview
Description
5-Bromopent-2-yne is an organic compound with the molecular formula C5H7Br It is a brominated alkyne, characterized by the presence of a bromine atom attached to a five-carbon chain with a triple bond between the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Bromopent-2-yne can be synthesized through several methods. One common approach involves the bromination of pent-2-yne. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromopent-2-yne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen halides, halogens, or other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium hydrosulfide and alcoholic ammonia.
Addition Reactions: Reagents such as hydrogen bromide (HBr) or chlorine (Cl2) are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Products such as pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol.
Addition Reactions: Products like 5-bromo-2-pentene.
Oxidation and Reduction Reactions: Various alcohols, ketones, or alkanes depending on the specific reaction conditions.
Scientific Research Applications
5-Bromopent-2-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound and its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromopent-2-yne involves its reactivity due to the presence of the bromine atom and the triple bond. The bromine atom can act as a leaving group in substitution reactions, while the triple bond can participate in addition reactions. These properties make it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
5-Bromopent-2-ene: Similar structure but with a double bond instead of a triple bond.
5-Bromopentane: Lacks the triple bond, making it less reactive in certain types of reactions.
5-Chloropent-2-yne: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 5-Bromopent-2-yne is unique due to the presence of both a bromine atom and a triple bond, which confer distinct reactivity patterns compared to its analogs. This makes it particularly useful in synthetic organic chemistry for creating a wide range of derivatives and complex molecules.
Properties
IUPAC Name |
5-bromopent-2-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLMXOGRBXMQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499715 | |
Record name | 5-Bromopent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18719-27-2 | |
Record name | 5-Bromopent-2-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20499715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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